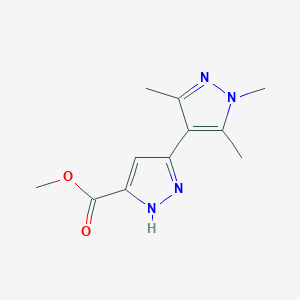
N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide” and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis, characterization, and analysis of such compounds contribute to the understanding of their chemical and physical properties, which may be crucial for drug development.
Synthesis Analysis
A scalable and facile synthetic process for similar N-(pyridin-4-yl)piperazine-1-carboxamide derivatives, which are novel Rho kinase inhibitors, has been established, demonstrating the synthetic accessibility of such compounds for further biological evaluation and potential therapeutic applications (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure optimizations and theoretical studies, such as Density Functional Theory (DFT) calculations, have been performed on related compounds to confirm their structures and predict their electronic and geometric properties. These analyses provide insights into the compound's reactivity and interaction potential with biological targets (Ban et al., 2023).
Chemical Reactions and Properties
Research on derivatives of piperazine-1-carboxamide has shown that these compounds can undergo various chemical reactions, leading to a broad range of biological activities. Studies have explored the synthesis of different analogues and their subsequent testing in biological assays, demonstrating the chemical versatility and potential therapeutic utility of these molecules (Londregan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
One of the primary applications of this compound involves its role as an antagonist for the CB1 cannabinoid receptor. Studies using molecular orbital methods and conformational analysis have been instrumental in understanding its interaction with the receptor. The compound's distinct conformations contribute significantly to its binding and antagonist activity against the CB1 receptor. This detailed molecular insight aids in the development of pharmacophore models for cannabinoid receptor ligands, which is crucial for designing drugs targeting these receptors (Shim et al., 2002).
Synthesis and Structural Analysis
Another significant application involves the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and their derivatives. These compounds, synthesized from related piperidine carboxamides, exhibit potential for various biological activities due to their novel fused heterocycle structure. The synthetic routes to these compounds provide valuable insights into the chemistry of pyridine and piperidine derivatives, laying the groundwork for the development of new therapeutic agents with enhanced efficacy and selectivity (Karthikeyan et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(3-chloropyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-12-3-5-13(6-4-12)21-17(23)22-10-7-14(8-11-22)24-16-15(19)2-1-9-20-16/h1-6,9,14H,7-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSGXAPECFQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)


![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

